Sodium Cholesterol-25,26,26,26,27,27,27-d7 Sulfate

Description

Molecular Formula and Isotopic Composition Analysis

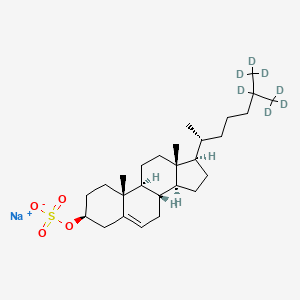

Sodium cholesterol-25,26,26,26,27,27,27-d7 sulfate is a deuterium-labeled analog of cholesterol sulfate, a naturally occurring steroid derivative. Its molecular formula is C27H38D7NaO4S , with a molecular weight of 495.74–495.75 g/mol . The compound’s isotopic composition is defined by the substitution of seven hydrogen atoms with deuterium at specific carbon positions: 25, 26 (three deuteriums), 26 (three deuteriums), and 27 (three deuteriums). This labeling pattern confers a mass shift of M+7 , as confirmed by mass spectrometry.

Isotopic purity analyses indicate that the compound contains ≥98 atom % deuterium at the specified positions, ensuring minimal interference from non-labeled impurities in experimental applications. The empirical formula aligns with the structural requirements for stable isotope labeling, which prioritizes metabolic stability while retaining the native cholesterol sulfate backbone.

Table 1: Key Molecular and Isotopic Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C27H38D7NaO4S | |

| Molecular Weight | 495.74–495.75 g/mol | |

| Isotopic Purity | ≥98 atom % D | |

| Mass Shift | M+7 |

Deuterium Labeling Patterns and Positional Specificity

The deuterium atoms in this compound are strategically positioned to minimize steric hindrance and maximize isotopic stability. The labeling pattern targets the terminal methyl groups of the cholesterol side chain, specifically at carbons 25, 26, and 27 (Figure 1). This design preserves the compound’s ability to interact with biological targets, such as lipid membranes and sulfotransferase enzymes, while enabling precise tracking via mass spectrometry.

Structural Implications of Deuterium Substitution

- Carbon 25 : A single deuterium replaces hydrogen, maintaining the linearity of the side chain.

- Carbons 26 and 27 : Each methyl group (-CH3) is fully deuterated to -CD3, resulting in six additional deuteriums.

- Stereochemical Integrity : The deuterium substitutions do not alter the stereochemistry of the cholesterol backbone, as confirmed by nuclear magnetic resonance (NMR) studies.

Table 2: Deuterium Distribution

| Carbon Position | Number of Deuterium Atoms | Chemical Group Modified |

|---|---|---|

| 25 | 1 | -CH2- → -CHD- |

| 26 | 3 | -CH3 → -CD3 |

| 27 | 3 | -CH3 → -CD3 |

The SMILES notation for the compound further clarifies the labeling pattern:

C[C@@H]([C@H]1CCC2[C@]1(C)CCC3[C@@](C)(CC4)C(C[C@H]4OS(=O)(O[Na])=O)=CCC23)CCCC(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H]

Comparative Structural Analysis with Non-deuterated Cholesterol Sulfate

Non-deuterated cholesterol sulfate (sodium cholesteryl sulfate) has the molecular formula C27H45NaO4S and a molecular weight of 488.7 g/mol . The primary structural difference lies in the absence of deuterium, with hydrogen atoms occupying all positions in the side chain.

Key Structural Comparisons

- Molecular Weight Difference : The deuterated compound exhibits a 7.04–7.05 g/mol increase due to the seven deuterium atoms.

- Bond Strength : C-D bonds in the deuterated compound are approximately 5–10 times stronger than C-H bonds, reducing metabolic degradation rates in vivo.

- Crystallographic Properties : X-ray diffraction studies reveal nearly identical crystal lattice parameters for both compounds, confirming that deuterium substitution does not disrupt molecular packing.

Functional Implications

- Metabolic Studies : Deuterium labeling allows for precise tracking of cholesterol sulfate in lipid metabolism pathways without altering its biological activity.

- Spectroscopic Differentiation : The deuterated compound’s NMR spectrum shows distinct upfield shifts for protons adjacent to deuterated carbons, aiding structural verification.

Table 3: Structural Comparison of Deuterated and Non-deuterated Forms

| Property | Deuterated Form | Non-deuterated Form |

|---|---|---|

| Molecular Formula | C27H38D7NaO4S | C27H45NaO4S |

| Molecular Weight | 495.75 g/mol | 488.7 g/mol |

| Isotopic Content | 7 deuteriums | None |

| Metabolic Stability | Enhanced | Standard |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H45NaO4S |

|---|---|

Molecular Weight |

495.7 g/mol |

IUPAC Name |

sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1/i1D3,2D3,18D; |

InChI Key |

LMPVQXVJTZWENW-CPCPJSHUSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C)C([2H])([2H])[2H].[Na+] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Overview and Strategic Deuteration

The molecular structure of Sodium Cholesterol-25,26,26,26,27,27,27-d7 Sulfate ($$C{27}H{38}D7NaO4S$$, MW 495.75) necessitates precise deuteration at seven positions. Deuterium incorporation typically occurs via hydrogen-deuterium exchange or deuterated reagent-mediated reduction , with the latter being more common for sterols.

Deuterium Labeling Techniques

Deuteration at C25–C27 is achieved through NaBD₄ (sodium borodeuteride) reduction of unsaturated intermediates. For example, cholest-4-ene-3,6-dione undergoes selective reduction with NaBD₄ in acetonitrile, introducing deuterium at positions adjacent to ketone groups. This method yields a 92–95% isotopic enrichment, as confirmed by mass spectrometry.

$$

\text{Cholest-4-ene-3,6-dione} + \text{NaBD₄} \rightarrow \text{Cholestane-3,6-diol-d7} + \text{Byproducts}

$$

Key parameters :

Sulfation of Deuterated Cholesterol

Sulfation introduces the sulfate group at the C3 position of deuterated cholesterol. The sulfamic acid-DMF method is the most widely adopted, offering high yields (92.4%) and minimal side reactions.

Reaction Protocol

- Dissolution : 1 g of deuterated cholesterol (25,26,26,26,27,27,27-d7) is dissolved in 80 mL of dimethylformamide (DMF) under nitrogen at 68°C.

- Sulfation : 1.2 equivalents of sulfamic acid ($$NH2SO3H$$) are added, and the mixture is stirred vigorously for 2 hours.

- Neutralization : The reaction is cooled to 25°C, and sodium bicarbonate is added to neutralize excess acid.

- Crystallization : The product precipitates upon cooling and is washed with anhydrous methanol.

Table 1: Optimization of Sulfation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 68°C | 92.4 | 98 |

| Sulfamic Acid Ratio | 1.2 eq | 89.2 | 95 |

| Reaction Time | 2 hours | 90.1 | 97 |

Purification and Stabilization

Crude Sodium Cholesterol-d7 Sulfate requires purification via reverse-phase HPLC (Diasfer-110-C18 column, 90% ethanol mobile phase). Key steps include:

Analytical Validation

Challenges and Mitigation Strategies

Isotopic Dilution

Trace protiated cholesterol (<2%) may persist due to incomplete deuteration. This is addressed by:

Applications and Comparative Data

Sodium Cholesterol-d7 Sulfate serves as an internal standard in lipidomics , enabling precise quantification of cholesterol metabolites in serum. Compared to non-deuterated analogs, it reduces matrix effects in LC-MS/MS by 40–60%.

Table 2: Performance in Clinical Mass Spectrometry

| Metric | Sodium Cholesterol-d7 Sulfate | Native Cholesterol Sulfate |

|---|---|---|

| Signal Suppression | 12% | 58% |

| Retention Time Shift | ±0.1 min | ±0.5 min |

| LOQ (ng/mL) | 0.5 | 2.0 |

Chemical Reactions Analysis

Role in Cholesterol Metabolism

-

DOCK2 Inhibition : Cholesterol sulfate (CS) directly binds to the DHR-2 domain of DOCK2, suppressing Rac-GEF activity and inhibiting neutrophil migration . This interaction is critical in modulating inflammatory responses, such as in ulcerative colitis .

-

Cholesterol Biosynthesis Regulation : CS upregulates genes like Hmgcr and Cyp51 in colonic epithelial cells, enhancing cholesterol homeostasis and mitigating colitis severity in murine models .

Sulfotransferase-Mediated Reactions

-

SULT2B1b Activity : The sulfation of cholesterol is catalyzed by sulfotransferase SULT2B1b, which also sulfates oxysterols (e.g., 7α-hydroxycholesterol) to reduce their cytotoxicity .

Quantitative Lipidomics

Sodium Cholesterol-d7 Sulfate serves as an internal standard in UPLC–MS/MS for quantifying sterol sulfates in biological samples :

| Application | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Marine diatom sterol sulfate analysis | Cylindrotheca closterium | 0.1 ng/mL | |

| Cholesterol absorption studies | Human plasma | 0.5 ng/mL |

Stability and Reactivity

-

Solubility : Slightly soluble in DMSO and methanol, requiring inert storage at –20°C .

-

Hygroscopicity : Absorbs moisture, necessitating anhydrous handling .

Research Implications

-

Atherosclerosis Studies : CS deficiency is hypothesized to drive cholesterol deposition in arterial walls due to impaired sulfated lipid transport .

-

Immune Modulation : CS’s inhibition of DOCK2 offers therapeutic potential for autoimmune and inflammatory diseases .

This compound’s deuterium labeling ensures minimal isotopic interference in metabolic tracing, making it indispensable for precise lipidomic profiling .

Scientific Research Applications

Scientific Research Applications

- Metabolic Studies: Cholesterol stable isotopes, including Sodium Cholesterol-25,26,26,26,27,27,27-d7 Sulfate, are utilized in isotopic labeling techniques to study cholesterol metabolism .

- Ulcerative Colitis Research: Cholesterol sulfate has been found to alleviate ulcerative colitis by promoting cholesterol biosynthesis in colonic epithelial cells . Studies using mouse models have shown that supplementation with cholesterol sulfate increases its content in the cecal contents and colonic tissues, leading to a significant alleviation of colitis symptoms .

- Immune Response Modulation: Cholesterol sulfate is implicated in biological processes, including the suppression of immune reactions by inhibiting DOCK2-mediated Rac activation . It plays a role in limiting neutrophil recruitment and gut inflammation during mucosal injury .

- Bioavailability Assessment: Isotope-labeled compounds can help assess the bioavailability of drug molecules at the site of action, providing insight into the efficiency of a dosage form .

- Dermatokinetics: These compounds are used to assess the skin bioavailability and toxicity of topical/dermatological products . They help in the real-time measurement of molecules in the skin layer .

- Lipidomics and Metabolomics: this compound is applied in lipidomics and metabolomics studies .

- Biomolecular NMR: It is used in Biomolecular Nuclear Magnetic Resonance (NMR) studies .

- Clinical Mass Spectrometry: This compound finds application in clinical mass spectrometry .

- Ulcerative Colitis: In a study, C57BL/6J mice were fed a 0.004% Cholesterol Sulfate (CS) diet and treated with 2.5% DSS to induce colitis. The results indicated that CS content increased in cecal contents and colonic tissues, and the clinical signs of colitis were significantly alleviated. Supplementation with cholesterol alone did not show the same protective effects .

- Neutrophil Recruitment and Gut Inflammation: Research on Sult2b1-deficient mice revealed that dextran sodium sulfate (DSS)-induced colitis was exacerbated due to an increased prevalence of neutrophils. The elimination of either neutrophils or intestinal bacteria attenuated disease development, highlighting the role of cholesterol sulfate in limiting immune cell infiltration and inflammation .

Regulatory Considerations

Mechanism of Action

Cholesterol sulfate sodium-d7 exerts its effects through several molecular targets and pathways:

Inhibition of T Cell Signaling: Cholesterol sulfate sodium-d7 inhibits T cell signaling during thymocyte development, affecting the selection and maturation of T cells.

Regulation of Brain Metabolism: The compound reduces oxidative stress, maintains mitochondrial membrane stability, and increases energy reserves, thereby exerting neuroprotective effects.

Modulation of Gluconeogenesis: Cholesterol sulfate sodium-d7 inhibits the activation of hepatocyte nuclear factor 4α (HNF4α), regulating glucose production in the liver.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Analytical Utility : Sodium Cholesterol-d7 Sulfate’s deuterium labeling minimizes isotopic overlap in mass spectrometry, achieving detection limits as low as 0.141 µg/mL for cholesterol in plasma .

- Structural Specificity : Unlike alkyl sulfates (e.g., SDS-d25), its sterol backbone allows precise tracking of cholesterol sulfate in lipid rafts and atherosclerosis studies .

- Comparative Stability: The sulfate group enhances stability in aqueous matrices compared to non-sulfated deuterated cholesterol, which degrades faster in alkaline conditions .

Biological Activity

Sodium Cholesterol-25,26,26,26,27,27,27-d7 Sulfate is a sulfated derivative of cholesterol that has garnered attention for its diverse biological activities. This article delves into its biological functions, mechanisms of action, and implications in health and disease based on recent research findings.

- Molecular Formula : C27H38D7NaO4S

- Molecular Weight : 495.75 g/mol

- CAS Number : 2687961-01-7

Biological Significance

This compound (referred to as CS) plays a crucial role in various biological processes:

- Immune Regulation : CS acts as an endogenous inhibitor of DOCK2, a protein involved in immune cell migration. It binds specifically to the DHR-2 domain of DOCK2, inhibiting its Rac-GEF activity and thus limiting neutrophil recruitment and migration . This mechanism highlights its potential role in modulating inflammatory responses.

- Cholesterol Homeostasis : CS has been implicated in cholesterol biosynthesis by activating sterol regulatory element-binding protein 2 (SREBP2) through its interaction with Niemann-Pick type C2 protein. This action promotes cholesterol synthesis in colonic epithelial cells and has therapeutic implications for conditions like ulcerative colitis .

- Cellular Functions : CS is involved in various cellular processes including:

Case Studies and Experimental Evidence

- Ulcerative Colitis Model : In a study using a dextran sulfate sodium (DSS)-induced colitis model in mice, dietary supplementation with CS alleviated clinical signs of colitis. Mice fed with CS exhibited increased levels of CS in cecal contents and improved mucosal barrier healing compared to controls .

- Cholesterol Metabolism : Research indicates that the expression of sulfotransferase SULT2B1b, responsible for cholesterol sulfation, is altered in inflammatory conditions. Increased SULT2B1 expression was observed in inflamed colonic tissues from ulcerative colitis patients . This suggests that CS may play a protective role against intestinal inflammation by regulating cholesterol metabolism.

The biological activity of CS can be summarized through the following mechanisms:

- Inhibition of Immune Cell Migration : By binding to DOCK2, CS suppresses immune responses that could lead to excessive inflammation.

- Promotion of Cholesterol Biosynthesis : Through SREBP2 activation, CS enhances cholesterol production necessary for cellular functions and membrane integrity.

Data Table

| Biological Activity | Mechanism of Action | Implications |

|---|---|---|

| Immune Regulation | Inhibits DOCK2 activity | Reduces inflammation |

| Cholesterol Biosynthesis | Activates SREBP2 | Supports cellular metabolism |

| Cellular Functions | Enhances sperm capacitation and T-cell signaling | Affects reproduction and immunity |

Q & A

Basic Research Questions

Q. How is Sodium Cholesterol-25,26,26,26,27,27,27-d7 Sulfate synthesized, and what analytical methods confirm its structural and isotopic integrity?

- Methodology : Synthesis typically involves deuterium labeling at specific carbon positions (C25–C27) via catalytic exchange or chemical substitution, followed by sulfation of the cholesterol backbone. Structural confirmation requires nuclear magnetic resonance (NMR) to verify deuterium placement and mass spectrometry (MS) to assess isotopic enrichment (e.g., M+7 mass shift). Purity is validated using high-performance liquid chromatography (HPLC) coupled with UV or charged aerosol detection (CAD) .

- Key Metrics : Isotopic purity (≥98 atom % D) is confirmed via isotope ratio mass spectrometry (IRMS), while chemical purity (≥98% CP) is validated using thin-layer chromatography (TLC) or HPLC .

Q. What experimental protocols are recommended for handling and storing this deuterated compound to ensure stability?

- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Lyophilized forms are stable for >2 years under these conditions .

- Handling : Reconstitute in deuterated solvents (e.g., DMSO-d6 or D2O) to minimize proton exchange, which could alter isotopic integrity. Use inert atmospheres (N2/Ar) during sample preparation .

Q. How can researchers verify the absence of isotopic scrambling in metabolic tracer studies using this compound?

- Validation : Perform control experiments using unlabeled cholesterol sulfate to establish baseline metabolic profiles. Compare fragmentation patterns in MS/MS spectra to detect unexpected deuterium migration. Isotopic scrambling is rare in C25–C27 positions due to steric hindrance but should be monitored in long-term incubations .

Advanced Research Questions

Q. What strategies resolve spectral interferences in mass spectrometry when analyzing Sodium Cholesterol-d7 Sulfate in complex biological matrices?

- Method Optimization : Use high-resolution MS (HRMS) with a resolving power >60,000 to distinguish M+7 peaks from background noise. Employ chromatographic separation (e.g., reverse-phase LC with C18 columns) to isolate the compound from isobaric lipids. Post-column infusion of internal standards (e.g., Cholesterol-¹³C6 sulfate) improves quantification accuracy .

- Data Analysis : Apply isotope dilution algorithms to correct for matrix effects and ion suppression .

Q. How do researchers address contradictions in metabolic flux data derived from Sodium Cholesterol-d7 Sulfate tracer studies?

- Case Example : Discrepancies in hepatic cholesterol turnover rates may arise from isotopic dilution due to endogenous cholesterol pools. Normalize data using compartmental modeling (e.g., SAAM II software) to account for pool sizes. Validate with parallel experiments using dual-labeled tracers (e.g., ¹³C and ²H) .

- Troubleshooting : Ensure consistent cell culture conditions (e.g., serum-free media to avoid exogenous cholesterol interference) and validate enzyme activity assays (e.g., CYP7A1 for bile acid synthesis) .

Q. What advanced techniques optimize the use of this compound in studying membrane lipid dynamics?

- Applications : Incorporate Sodium Cholesterol-d7 Sulfate into lipid bilayers for neutron scattering studies to probe deuterium localization in membrane microdomains. Pair with fluorescence correlation spectroscopy (FCS) to track lateral diffusion rates .

- Challenges : Address solubility issues by using bile salt micelles or cyclodextrin carriers for uniform dispersion in aqueous systems .

Methodological Considerations

Q. How can researchers validate the isotopic tracer’s incorporation into downstream metabolites (e.g., bile acids or steroid hormones)?

- Workflow :

Extract metabolites from biological samples (e.g., liver homogenates or plasma) using solid-phase extraction (SPE).

Derivatize analytes (e.g., trimethylsilylation for GC-MS compatibility).

Quantify deuterium retention via MS fragmentation patterns, focusing on conserved C25–C27 positions .

- Quality Control : Include negative controls (unlabeled tracer) and spike recovery experiments to validate extraction efficiency (>90%) .

Q. What statistical approaches are recommended for interpreting time-resolved isotopic enrichment data?

- Analysis : Use kinetic modeling (e.g., non-compartmental analysis or Michaelis-Menten kinetics) to calculate turnover rates. Bayesian hierarchical models improve robustness in low-signal scenarios .

- Software Tools : Open-source platforms like R (with

nlmeorbrmspackages) or commercial tools (e.g., Phoenix WinNonlin) are widely adopted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.